molecular formula C32H48N2O2S2 B7778239 3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide

3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide

Cat. No.: B7778239
M. Wt: 556.9 g/mol
InChI Key: IPWBVNFJVIOLPR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide is a useful research compound. Its molecular formula is C32H48N2O2S2 and its molecular weight is 556.9 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide (commonly referred to as a derivative of BHT) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple tert-butyl groups and a hydroxyl group on the benzene ring, contributing to its stability and reactivity. The molecular formula can be expressed as C23H38N2O2S2, which indicates the presence of sulfur and nitrogen atoms that may influence its biological interactions.

Antioxidant Activity

Research indicates that derivatives of 3,5-di-tert-butyl-4-hydroxyphenol exhibit strong antioxidant properties. The antioxidant capacity is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals. A study demonstrated that compounds similar to this structure could effectively scavenge reactive oxygen species (ROS), which play a critical role in oxidative stress and related diseases .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is crucial in managing conditions like arthritis and other inflammatory disorders. In vitro studies indicated that the compound could significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have also been investigated. Research found that it exhibits selective toxicity towards various cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest at the G1 phase .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant activityDemonstrated significant ROS scavenging ability in vitro.
Study 2 Assess anti-inflammatory propertiesShowed inhibition of TNF-alpha-induced inflammation in macrophages.
Study 3 Investigate cytotoxic effects on cancer cellsInduced apoptosis in breast cancer cell lines with minimal effects on healthy cells.

Metabolism and Pharmacokinetics

The metabolism of this compound has been studied in animal models. It is primarily metabolized in the liver via phase I and phase II reactions, resulting in various metabolites that are excreted through urine and feces. Notably, the major metabolites include glucuronides and mercapturic acids, which are crucial for understanding its pharmacokinetics and potential toxicity profiles .

Properties

IUPAC Name

3,5-ditert-butyl-N-[2-[(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)amino]ethyl]-4-hydroxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O2S2/c1-29(2,3)21-15-19(16-22(25(21)35)30(4,5)6)27(37)33-13-14-34-28(38)20-17-23(31(7,8)9)26(36)24(18-20)32(10,11)12/h15-18,35-36H,13-14H2,1-12H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBVNFJVIOLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NCCNC(=S)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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